5-(4-chlorobenzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a dipyrido-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dipyrido-Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the imino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or sulfides.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate their functions. The pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl and chlorophenyl groups.
Dipyrido-pyrimidinone derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
The uniqueness of 3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and development.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-3-24-18(22)16(29(27,28)14-7-5-13(21)6-8-14)10-15-19(24)23-17-9-4-12(2)11-25(17)20(15)26/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGKWBIHEITKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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